N3-TFBA-O2Oc

Description

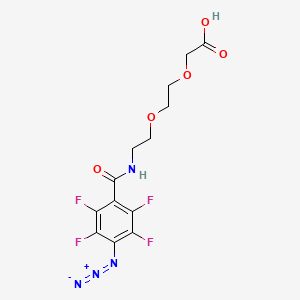

The exact mass of the compound this compound is 380.07438214 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F4N4O5/c14-8-7(9(15)11(17)12(10(8)16)20-21-18)13(24)19-1-2-25-3-4-26-5-6(22)23/h1-5H2,(H,19,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPUVUGFIJXTIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCC(=O)O)NC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F4N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N3-TFBA-O2Oc: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-TFBA-O2Oc, also known as 2-(2-(2-(4-Azido-2,3,5,6-tetrafluorobenzamido)ethoxy)ethoxy)acetic acid, is a versatile heterobifunctional chemical probe that integrates a photoactivatable crosslinking moiety with a handle for bioorthogonal click chemistry. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use in chemical biology and drug discovery. The perfluorophenyl azide (B81097) group allows for covalent modification of interacting biomolecules upon UV irradiation, while the terminal carboxylic acid can be functionalized for attachment to various molecules or surfaces, or the entire molecule can be used as a clickable reagent via its azide group. This combination of features makes this compound a powerful tool for identifying and characterizing molecular interactions.

Introduction

The identification of the cellular targets of small molecules and the elucidation of their interaction networks are fundamental challenges in chemical biology and drug discovery. Photoaffinity labeling (PAL) has emerged as a powerful technique to address these challenges by enabling the covalent capture of non-covalent interactions. This compound is a state-of-the-art photoaffinity labeling reagent that offers high efficiency and versatility.

Its core components are:

-

A Perfluorophenyl Azide (PFPA) Moiety: This group is photoactivatable, typically with UV light (λmax ≈ 258 nm), generating a highly reactive nitrene intermediate that can form a covalent bond with nearby molecules, including the amino acid residues of a target protein.[1] The fluorine atoms enhance the reactivity and can reduce non-specific insertions.

-

A Hydrophilic Linker (O2Oc): The 2-(2-ethoxyethoxy)acetic acid linker enhances the solubility of the probe in aqueous buffers commonly used for biological experiments.

-

A Terminal Azide Group: This functional group is central to its utility in "click chemistry," a suite of biocompatible reactions. This allows for the attachment of reporter tags (e.g., fluorophores, biotin) or for conjugation to alkyne-modified biomolecules.

Physicochemical Properties and Data

Quantitative data for this compound is not extensively available in the peer-reviewed literature. However, data from structurally and functionally similar compounds, such as tetrafluoroaryl azide (TFAA) photoaffinity labels, can provide valuable insights into its expected performance.

| Property | Value | Source |

| Full Chemical Name | 2-(2-(2-(4-Azido-2,3,5,6-tetrafluorobenzamido)ethoxy)ethoxy)acetic acid | N/A |

| Synonyms | 4-Azido-2,3,5,6-tetrafluorobenzoyl-AEEA, ATFB-AEEA | N/A |

| Molecular Formula | C13H12F4N4O5 | N/A |

| Molecular Weight | 380.25 g/mol | N/A |

| Photoactivation λmax | ~258 nm | [1] |

| Binding Affinity (Kd of TFAA analog for Estrogen Receptor) | 2.64 nM | [2][3] |

| Covalent Attachment Efficiency (of TFAA analog to Estrogen Receptor) | 20-30% | [2][3] |

Key Applications and Experimental Protocols

This compound is a versatile tool with applications in:

-

Target Identification of Bioactive Small Molecules: Identifying the protein targets of drugs or other small molecules.

-

Binding Site Mapping: Elucidating the specific amino acid residues involved in a small molecule-protein interaction.

-

Proteome-Wide Profiling: Characterizing the complete set of proteins that interact with a small molecule in a complex biological sample.

-

Surface Functionalization: Immobilizing molecules onto surfaces for various biochemical assays.

Photoaffinity Labeling for Target Identification

This is a primary application of this compound. The general workflow involves incubating the probe with a biological sample, photo-crosslinking, and then identifying the labeled proteins.

Experimental Protocol: General Photoaffinity Labeling

-

Probe Incubation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Incubate cells or cell lysate with the this compound probe at a predetermined concentration and for a sufficient time to allow for binding to the target protein(s). A typical starting concentration is in the low micromolar range.

-

Include a control group where a competing, non-photoreactive ligand is added in excess prior to the probe to demonstrate the specificity of the interaction.

-

-

Photo-Crosslinking:

-

Transfer the samples to a suitable container (e.g., a petri dish on ice).

-

Irradiate the samples with UV light at a wavelength close to the absorbance maximum of the perfluorophenyl azide group (~258 nm). The duration and intensity of irradiation should be optimized to maximize crosslinking while minimizing damage to the biological sample. A common starting point is irradiation at 365 nm for 15-30 minutes on ice.

-

-

Sample Preparation for Analysis:

-

If working with live cells, lyse the cells after irradiation.

-

The cross-linked proteins can now be further analyzed. For target identification, proceed with click chemistry to attach a reporter tag.

-

Click Chemistry for Reporter Tag Conjugation

The azide group on this compound allows for the attachment of a reporter tag (e.g., biotin (B1667282) for enrichment, a fluorophore for visualization) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the attachment of an alkyne-containing reporter tag (e.g., alkyne-biotin) to the azide-functionalized this compound that is now covalently bound to its target protein.

-

Reagent Preparation:

-

Prepare stock solutions of:

-

Copper(II) sulfate (B86663) (CuSO4)

-

A copper(I)-stabilizing ligand (e.g., THPTA)

-

A reducing agent (e.g., sodium ascorbate)

-

The alkyne-reporter tag

-

-

-

Click Reaction:

-

To the protein lysate containing the cross-linked protein-probe complex, add the following reagents in order, with gentle mixing after each addition:

-

Alkyne-reporter tag

-

Premixed CuSO4 and THPTA

-

Sodium ascorbate (B8700270) (to reduce Cu(II) to Cu(I) in situ)

-

-

Incubate the reaction at room temperature for 1-2 hours.

-

-

Protein Enrichment and Identification:

-

If a biotin tag was used, the labeled proteins can be enriched using streptavidin-coated beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins and identify them using mass spectrometry-based proteomics.

-

Signaling Pathway Investigation: Estrogen Receptor

A key application for photoaffinity labels like this compound is in the study of hormone receptors, such as the estrogen receptor (ER). The estrogen signaling pathway is complex, involving both nuclear and membrane-initiated events that regulate gene expression and cellular processes.[4]

A photoaffinity probe can be designed to mimic estrogen and bind to the ER. Upon photoactivation, it will covalently attach to the receptor, allowing for its isolation and the identification of interacting proteins. This can help to elucidate the components of the ER signaling complex and understand how different ligands modulate its activity.

Experimental Workflow Diagrams

General Photoaffinity Labeling Workflow

Logical Relationship of this compound Components

Conclusion

This compound is a powerful and versatile chemical tool for the study of molecular interactions. Its combination of a highly efficient photo-crosslinking group and a bioorthogonal handle makes it well-suited for a range of applications in modern chemical biology and drug discovery. While specific quantitative data for this exact compound is limited in the public domain, the principles of its design and the data from analogous compounds suggest it is a highly effective reagent for target identification and binding site analysis. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to incorporate this compound into their studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient and selective photoaffinity labeling of the estrogen receptor using two nonsteroidal ligands that embody aryl azide or tetrafluoroaryl azide photoreactive functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estrogen signaling pathway | Affinity Biosciences [affbiotech.com]

An In-depth Technical Guide to N3-TFBA-O2Oc: A Heterobifunctional Crosslinking Agent for Chemical Biology and Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N3-TFBA-O2Oc (2-(2-(2-(4-Azido-2,3,5,6-tetrafluorobenzamido)ethoxy)ethoxy)acetic acid). As a heterobifunctional crosslinking agent, this compound integrates a photoactivatable tetrafluorophenyl azide (B81097) moiety with a versatile click chemistry handle, enabling the covalent capture and subsequent identification of protein-protein and small molecule-protein interactions. This document details the physicochemical properties of this compound, provides hypothetical yet detailed protocols for its synthesis and application in target identification workflows, and presents a case study on its use in elucidating a key signaling pathway. The information herein is intended to serve as a valuable resource for researchers in chemical biology, proteomics, and drug discovery.

Introduction

The elucidation of protein interaction networks is fundamental to understanding cellular signaling pathways and the mechanisms of drug action. This compound is a state-of-the-art chemical probe designed to address this challenge by combining two powerful bioorthogonal technologies: photoaffinity labeling and click chemistry.

The core structure of this compound consists of three key components:

-

A 4-Azido-2,3,5,6-tetrafluorobenzamido (TFBA) group: This perfluorinated aryl azide serves as a highly efficient photo-crosslinking moiety. Upon irradiation with UV light, it forms a reactive nitrene intermediate that can covalently bind to nearby molecules.[1] The fluorine atoms enhance the stability of the probe and can minimize photodamage to biological samples by allowing for photoactivation at longer wavelengths (~300 nm) compared to traditional phenyl azides.[1][2]

-

A hydrophilic linker (O2Oc): Derived from 2-(2-(2-aminoethoxy)ethoxy)acetic acid (AEEA), this linker enhances the solubility of the molecule in aqueous buffers, which is crucial for biological experiments.[3]

-

A terminal carboxylic acid: This functional group provides a point of attachment for further chemical modifications, most notably for conjugation to biomolecules or surfaces.

This unique combination of features makes this compound a powerful tool for covalently capturing transient or low-affinity interactions in complex biological systems, which can then be identified using downstream proteomic techniques.

Chemical Structure and Properties

The chemical structure and key properties of this compound are summarized below.

| Property | Value | Source |

| Full Chemical Name | 2-(2-(2-(4-Azido-2,3,5,6-tetrafluorobenzamido)ethoxy)ethoxy)acetic acid | N/A |

| Synonyms | ATFB-AEEA | N/A |

| CAS Number | 1993119-45-1 | N/A |

| Molecular Formula | C13H12F4N4O5 | N/A |

| Molecular Weight | 380.25 g/mol | N/A |

| Appearance | White to off-white solid | [3] |

| Melting Point | 88-89 °C | N/A |

| Solubility | Soluble in DMSO and other organic solvents. The hydrophilic linker enhances solubility in aqueous buffers. | [3] |

| UV Absorption Max (λmax) | ~300 nm (estimated for the tetrafluorophenyl azide moiety) | [1] |

| Storage Conditions | 2-8°C, protect from light | N/A |

Synthesis of this compound

Synthesis of Precursors

-

4-Azido-2,3,5,6-tetrafluorobenzoic acid: This precursor can be synthesized from 2,3,5,6-tetrafluorobenzoic acid through nitration, reduction to the amine, diazotization, and subsequent reaction with sodium azide.

-

2-(2-(2-Aminoethoxy)ethoxy)acetic acid (AEEA): This is a commercially available reagent.[3]

Hypothetical Amide Coupling Protocol

-

Activation of 4-Azido-2,3,5,6-tetrafluorobenzoic Acid:

-

Dissolve 1 equivalent of 4-azido-2,3,5,6-tetrafluorobenzoic acid in anhydrous dichloromethane (B109758) (DCM).

-

Add 1.1 equivalents of N-hydroxysuccinimide (NHS) and 1.1 equivalents of dicyclohexylcarbodiimide (B1669883) (DCC).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

The resulting solution contains the NHS ester of 4-azido-2,3,5,6-tetrafluorobenzoic acid.

-

-

Amide Bond Formation:

-

Dissolve 1.2 equivalents of 2-(2-(2-aminoethoxy)ethoxy)acetic acid and 1.5 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in anhydrous dimethylformamide (DMF).

-

Add the solution containing the activated NHS ester dropwise to the AEEA solution.

-

Stir the reaction mixture at room temperature overnight.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with ethyl acetate (B1210297) and wash with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield this compound.

-

Experimental Protocols for Application

This compound is a versatile tool for identifying protein-protein and small molecule-protein interactions. The general workflow involves three main stages: target engagement and crosslinking, click chemistry-mediated biotinylation, and enrichment and proteomic analysis.

Case Study: Investigating the Interaction of a Kinase Inhibitor with its Cellular Targets

This hypothetical case study demonstrates the use of this compound to identify the cellular targets of a novel kinase inhibitor, "Inhibitor-X".

The carboxylic acid group of this compound can be coupled to an amine-functionalized version of Inhibitor-X using standard amide bond formation chemistry, similar to the synthesis of this compound itself.

The overall experimental workflow for this case study is depicted in the following diagram.

References

An In-depth Technical Guide to N3-TFBA-O2Oc (CAS Number: 1993119-45-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-TFBA-O2Oc, with the CAS number 1993119-45-1, is a versatile heterobifunctional crosslinking agent. Its full chemical name is 2-(2-(2-(4-Azido-2,3,5,6-tetrafluorobenzamido)ethoxy)ethoxy)acetic acid. This molecule is of significant interest in chemical biology and drug development due to its unique combination of a photoactivatable perfluorophenyl azide (B81097) (PFPA) group and a terminal carboxylic acid, connected by a hydrophilic diether linker. This structure allows for a two-step conjugation strategy, making it a valuable tool for a range of applications including photoaffinity labeling, surface functionalization, and the construction of complex bioconjugates such as antibody-drug conjugates (ADCs).

The PFPA moiety can be activated by UV light to form a highly reactive nitrene intermediate, which can then form a covalent bond with nearby molecules, a process known as photoaffinity labeling. The tetrafluorination of the phenyl azide group enhances the reactivity of the nitrene and shifts the absorption maximum to a longer wavelength compared to unsubstituted aryl azides, which can be advantageous for minimizing photodamage to biological samples. The carboxylic acid handle provides a convenient point of attachment for biomolecules or surfaces through standard amide bond formation or other conjugation chemistries. The hydrophilic linker enhances the solubility of the reagent and the resulting conjugates in aqueous buffers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1993119-45-1 |

| Molecular Formula | C13H12F4N4O5 |

| Molecular Weight | 380.25 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 88-89 °C |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol. |

| Storage | Store at 2-8 °C, protected from light. |

Synthesis

A general approach for the synthesis of AEEA derivatives is outlined in patent literature. This typically involves the protection of the amino group of a starting material like 2-(2-(2-aminoethoxy)ethoxy)ethanol, followed by oxidation of the terminal alcohol to a carboxylic acid, and finally deprotection of the amine.

The 4-azido-2,3,5,6-tetrafluorobenzoic acid can be synthesized from commercially available pentafluorobenzoic acid. The final step would involve the coupling of the AEEA linker to the activated 4-azido-2,3,5,6-tetrafluorobenzoic acid (e.g., as an acyl chloride or NHS ester) to form the final product, this compound.

Applications and Experimental Protocols

This compound is a versatile tool with applications in several areas of research and development.

Photoaffinity Labeling

Photoaffinity labeling is a powerful technique to identify and characterize the binding partners of a molecule of interest within a complex biological system. The PFPA group of this compound makes it an excellent reagent for this purpose. Upon photoactivation, the azide is converted to a highly reactive nitrene that can form a covalent bond with interacting proteins or other biomolecules.

Quantitative Data for a Structurally Similar Tetrafluorophenyl Azide Probe for the Estrogen Receptor

While specific quantitative data for this compound in a photoaffinity labeling experiment is not available, a study on a structurally similar nonsteroidal ligand containing a tetrafluorophenyl azide photophore for the estrogen receptor (ER) provides valuable insights.

| Parameter | Value | Reference Compound |

| Binding Affinity (Kd) | 2.64 nM | 3-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene |

| Relative Binding Affinity (RBA) | 9.3 (Estradiol = 100) | 3-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene |

| Covalent Attachment Efficiency | 20-30% | 3-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene |

Experimental Protocol: Photoaffinity Labeling of a Target Protein

This protocol provides a general workflow for using this compound to identify the binding partners of a small molecule ligand.

-

Probe Synthesis: The small molecule ligand of interest is first conjugated to the carboxylic acid group of this compound using standard coupling chemistry (e.g., EDC/NHS).

-

Binding Incubation: The resulting photoaffinity probe is incubated with a cell lysate, purified protein, or intact cells containing the target protein. This is typically done in the dark to prevent premature photoactivation.

-

Photo-crosslinking: The sample is irradiated with UV light at a wavelength that activates the PFPA group (typically around 254-300 nm). The duration and intensity of irradiation should be optimized for each system.

-

Analysis of Crosslinked Products: The covalently labeled proteins are then analyzed. This can involve techniques such as SDS-PAGE followed by autoradiography (if a radiolabel is incorporated) or western blotting with an antibody against the target protein or a tag on the probe. For identification of unknown binding partners, the crosslinked protein bands can be excised from the gel and identified by mass spectrometry.

Caption: Workflow for identifying protein-ligand interactions using this compound.

Click Chemistry

The azide group on this compound can also be utilized in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the highly specific and efficient conjugation of this compound to molecules containing an alkyne group.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an alkyne-containing molecule to this compound.

-

Reactant Preparation: Dissolve the alkyne-containing molecule and this compound in a suitable solvent (e.g., DMSO, DMF, or a mixture with water).

-

Catalyst Preparation: Prepare a fresh solution of a copper(I) source. This can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. A ligand such as TBTA or THPTA is often used to stabilize the copper(I) and improve reaction efficiency.

-

Reaction: Add the copper(I) catalyst solution to the mixture of the alkyne and azide. The reaction is typically carried out at room temperature and is often complete within a few hours.

-

Purification: The resulting triazole-linked conjugate can be purified by standard chromatographic techniques such as HPLC.

Caption: General workflow for CuAAC 'click' chemistry using this compound.

Antibody-Drug Conjugates (ADCs)

This compound can serve as a linker in the synthesis of ADCs. The carboxylic acid can be used to attach a cytotoxic drug, while the azide group can be used to conjugate the drug-linker complex to an antibody that has been modified to contain an alkyne group. This approach allows for the site-specific conjugation of the drug, leading to a more homogeneous ADC product with a defined drug-to-antibody ratio (DAR).

Caption: Workflow for the synthesis of an ADC using this compound.

Signaling Pathway Investigation: Estrogen Receptor

As mentioned, tetrafluorophenyl azide-based photoaffinity probes have been successfully used to study the estrogen receptor (ER). The ER signaling pathway is complex and involves both genomic and non-genomic actions. A photoaffinity probe based on this compound could be used to covalently label the ER and its interacting partners, helping to elucidate the specific protein-protein interactions that occur upon ligand binding and that mediate downstream signaling events.

The diagram below illustrates a simplified overview of the estrogen receptor signaling pathway, highlighting potential points of investigation using a photoaffinity labeling approach.

Caption: Simplified diagram of estrogen receptor signaling pathways.

A photoaffinity probe designed to bind to the ER could be used to identify proteins that are in close proximity to the receptor in both its cytoplasmic and nuclear compartments, as well as co-activators and other regulatory proteins that associate with the ER at the ERE. This would provide a snapshot of the ER interactome under specific cellular conditions.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in chemistry, biology, and medicine. Its unique heterobifunctional nature, combining a photoactivatable crosslinking group with a flexible conjugation handle, enables a wide range of applications from identifying protein-protein interactions to constructing sophisticated bioconjugates. The detailed protocols and conceptual workflows provided in this guide are intended to serve as a valuable resource for scientists looking to incorporate this reagent into their research. As our understanding of complex biological systems deepens, the utility of precisely engineered chemical probes like this compound will undoubtedly continue to grow.

N3-TFBA-O2Oc: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-TFBA-O2Oc, chemically defined as {2-[2-(4-Azido-2,3,5,6-tetrafluorobenzoyl-amino)ethoxy] ethoxy}acetic acid, is a versatile heterobifunctional linker molecule with significant applications in the fields of chemical biology and drug development.[1][2] Its primary utility lies in its role as a photoactivatable crosslinker, enabling the spatially and temporally controlled conjugation of different molecular entities. This guide provides an in-depth overview of the mechanism of action of this compound, focusing on its application in Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

The core functionality of this compound resides in its distinct terminal groups: a photoactivatable perfluorophenyl azide (B81097) and a carboxylic acid. The perfluorophenyl azide group can be activated by UV light (258-280 nm) to form a highly reactive nitrene, which can then covalently bind to nearby molecules. The carboxylic acid end provides a convenient handle for conjugation to other molecules, such as ligands for target proteins or E3 ubiquitin ligases, through standard amide bond formation.

Mechanism of Action in PROTACs

The most prominent application of linkers like this compound is in the formation of PROTACs. PROTACs are chimeric molecules designed to recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][3] The linker is a critical component of a PROTAC, connecting the POI-binding ligand and the E3 ligase-binding ligand.

The generalized mechanism of action for a PROTAC utilizing a linker such as this compound is a four-step process:

-

PROTAC Formation: The linker unites the POI ligand and the E3 ligase ligand.[1][3]

-

Ternary Complex Formation: The PROTAC molecule facilitates the formation of a ternary complex, bringing the POI and the E3 ligase into close proximity.[1][3]

-

Polyubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[1][3]

-

Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[1][3]

Signaling Pathway of PROTAC-Mediated Protein Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Application in Antibody-Drug Conjugates (ADCs)

This compound can also be employed in the construction of ADCs. ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small-molecule drug.[3][4] The linker in an ADC plays a crucial role in connecting the antibody to the cytotoxic payload, ensuring stability in circulation and efficient release of the drug at the target site.

The general mode of action for an ADC is as follows:

-

Circulation and Targeting: The ADC circulates in the bloodstream until the antibody portion recognizes and binds to a specific antigen on the surface of a target cell, such as a cancer cell.[2][4]

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.

-

Payload Release: Inside the cell, the linker is cleaved by specific cellular mechanisms (e.g., enzymatic cleavage in the lysosome), releasing the cytotoxic payload.

-

Cell Death: The released cytotoxic drug then exerts its cell-killing effect, for example, by interfering with DNA replication or microtubule dynamics.

Experimental Workflow for ADC Internalization and Payload Release

Caption: Generalized workflow of ADC targeting, internalization, and payload release.

Quantitative Data

While specific quantitative data for this compound itself is not available in the provided search results, the effectiveness of PROTACs and ADCs constructed with such linkers is typically evaluated using a variety of quantitative assays. The choice of assay depends on the specific biological question being addressed.

| Parameter | Description | Typical Assays |

| Binding Affinity | The strength of the interaction between the PROTAC/ADC components (ligands, antibody) and their respective targets (POI, E3 ligase, antigen). | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST) |

| Ternary Complex Formation | The efficiency with which the PROTAC facilitates the formation of the POI-PROTAC-E3 ligase complex. | Fluorescence Polarization (FP), Time-Resolved Fluorescence Energy Transfer (TR-FRET) |

| Protein Degradation | The extent to which the PROTAC mediates the degradation of the target protein. | Western Blotting, In-Cell Western, Flow Cytometry, Mass Spectrometry-based proteomics |

| Cell Viability/Cytotoxicity | The effect of the PROTAC or ADC on the viability of cells. | MTT assay, CellTiter-Glo®, Real-Time Cell Analysis (RTCA) |

| In vivo Efficacy | The therapeutic effect of the PROTAC or ADC in a living organism. | Xenograft tumor models, Pharmacokinetic (PK) and Pharmacodynamic (PD) studies |

Experimental Protocols

Detailed experimental protocols are highly specific to the particular PROTAC or ADC being developed and the biological system in which it is being tested. However, a general workflow for evaluating a PROTAC constructed using a linker like this compound would involve the following key steps:

1. Synthesis and Purification of the PROTAC:

-

Objective: To synthesize the PROTAC molecule by conjugating the POI ligand, the this compound linker, and the E3 ligase ligand.

-

Methodology:

-

The carboxylic acid group of this compound is activated (e.g., using HATU or EDC/NHS chemistry).

-

The activated linker is reacted with an amine-containing POI ligand to form an amide bond.

-

The azide group on the linker-POI ligand conjugate is then reacted with an alkyne-containing E3 ligase ligand via a "click chemistry" reaction (e.g., copper-catalyzed or strain-promoted azide-alkyne cycloaddition). Alternatively, the photoactivatable azide can be used for conjugation at a later stage.

-

The final PROTAC product is purified using techniques such as High-Performance Liquid Chromatography (HPLC).

-

The identity and purity of the PROTAC are confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

2. In Vitro Protein Degradation Assay:

-

Objective: To determine if the PROTAC can induce the degradation of the target POI in a cell-based assay.

-

Methodology:

-

Culture a relevant cell line that expresses the POI.

-

Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24, 48, 72 hours).

-

Lyse the cells and collect the protein extracts.

-

Perform Western blotting using an antibody specific to the POI to assess the protein levels. A loading control (e.g., GAPDH, β-actin) should be included to ensure equal protein loading.

-

Quantify the band intensities to determine the extent of POI degradation at each PROTAC concentration.

-

3. Cell Viability Assay:

-

Objective: To assess the effect of POI degradation on cell viability.

-

Methodology:

-

Seed cells in a 96-well plate.

-

Treat the cells with a range of PROTAC concentrations.

-

After the desired incubation period, add a viability reagent (e.g., MTT, CellTiter-Glo®).

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 or EC50 value.

-

Logical Relationship of Experimental Evaluation

Caption: A logical workflow for the experimental evaluation of a PROTAC.

Conclusion

This compound is a valuable chemical tool that functions as a heterobifunctional linker, primarily enabling the development of targeted therapies such as PROTACs and ADCs. Its mechanism of action is intrinsically linked to the broader mechanisms of these therapeutic modalities, where it serves to bring key molecular players into proximity to elicit a desired biological outcome, be it protein degradation or targeted drug delivery. The photoactivatable nature of its perfluorophenyl azide group offers an additional layer of control for spatiotemporal conjugation. Further research and publication of specific applications of this compound will undoubtedly provide more granular insights into its utility and performance in various biological contexts.

References

N3-TFBA-O2Oc: A Trifunctional Photoactivatable Crosslinker for Advanced Proteomics and Biomaterial Engineering

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N3-TFBA-O2Oc is a versatile heterobifunctional and trifunctional photoactivatable crosslinking agent with significant utility in proteomics, drug discovery, and material science. Its unique architecture, featuring a photo-reactive perfluorophenyl azide (B81097) (PFPA) group, a primary amine-reactive carboxylic acid, and a bioorthogonal azide moiety, enables a multi-faceted approach to elucidating molecular interactions and engineering novel biomaterials. This guide provides a comprehensive overview of the core properties, experimental protocols, and diverse applications of this compound, empowering researchers to leverage its full potential.

Introduction to this compound

This compound, systematically named 2-(2-(2-(4-Azido-2,3,5,6-tetrafluorobenzamido)ethoxy)ethoxy)acetic acid, is a powerful molecular tool designed for covalent capture of interacting molecules and for surface functionalization. Its functionality stems from three key chemical motifs:

-

Perfluorophenyl Azide (PFPA): This group is the photoactivatable warhead of the molecule. Upon exposure to ultraviolet (UV) light, typically in the range of 258-280 nm, it releases nitrogen gas to form a highly reactive and short-lived nitrene intermediate. This nitrene can then non-selectively insert into C-H, N-H, and other bonds in its immediate vicinity, forming a stable covalent crosslink. The fluorine atoms on the phenyl ring enhance the reactivity and stability of the nitrene, leading to high crosslinking efficiencies.

-

Carboxylic Acid: This functional group provides a convenient handle for conjugating this compound to a biomolecule of interest, such as a protein or a ligand, through standard amine coupling chemistries (e.g., EDC/NHS chemistry) to form a stable amide bond with primary amines (e.g., lysine (B10760008) residues).

-

Azide: The terminal azide group offers a third dimension of functionality through "click chemistry." It can readily and specifically react with alkyne- or strained cycloalkyne-containing molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), respectively. This allows for the attachment of reporter tags, such as fluorophores or biotin (B1667282), for detection and enrichment of crosslinked complexes.

Core Properties and Quantitative Data

A thorough understanding of the physicochemical and photochemical properties of this compound is essential for its effective application.

| Property | Value | Reference |

| Chemical Formula | C13H12F4N4O5 | [1][2] |

| Molecular Weight | 380.26 g/mol | [1] |

| CAS Number | 1993119-45-1 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | |

| Photoactivation Wavelength (λmax) | ~258 nm | [1] |

| Photolysis Quantum Yield (Φp) of PFPA | ~1.0 | |

| Crosslinking Efficiency of PFPA (in polystyrene matrix) | ~1.0 |

Mechanism of Action and Experimental Workflows

The utility of this compound lies in its ability to be strategically employed in a variety of experimental workflows.

Photo-Affinity Labeling for Protein-Protein Interaction Studies

A primary application of this compound is in photo-affinity labeling to identify and map protein-protein interactions. The general workflow is as follows:

-

Conjugation: The carboxylic acid group of this compound is covalently linked to a purified "bait" protein of interest.

-

Incubation: The "bait" protein-crosslinker conjugate is incubated with a complex biological sample (e.g., cell lysate, purified protein mixture) to allow for the formation of non-covalent protein-protein interactions.

-

Photo-crosslinking: The sample is irradiated with UV light at the optimal wavelength (e.g., 254-265 nm) to activate the PFPA group, leading to the formation of a covalent bond between the "bait" protein and its interacting "prey" proteins.

-

Analysis: The crosslinked protein complexes are then analyzed, typically by SDS-PAGE and mass spectrometry, to identify the "prey" proteins.

Trifunctional Application: Click Chemistry for Enrichment and Detection

The terminal azide group on this compound allows for a powerful extension of the photo-affinity labeling workflow. After crosslinking, the azide can be "clicked" with an alkyne-containing reporter molecule.

Surface Functionalization and Biomaterial Engineering

This compound can be utilized to immobilize biomolecules onto a variety of surfaces. The carboxylic acid can be used to first attach the crosslinker to a surface that has been functionalized with primary amines. Subsequently, a protein or other biomolecule of interest can be brought into proximity and covalently attached via photoactivation of the PFPA group. Alternatively, the crosslinker can first be conjugated to the biomolecule, which is then immobilized onto a surface through photochemistry.

Detailed Experimental Protocols

Protocol for Conjugation of this compound to a Protein

This protocol describes the conjugation of the carboxylic acid group of this compound to primary amines on a protein using EDC/NHS chemistry.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, HEPES)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting column

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in anhydrous DMSO to a stock concentration of 10-50 mM.

-

Prepare fresh solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in an amine-free buffer or water immediately before use.

-

-

Activate this compound:

-

In a microcentrifuge tube, mix a 10-50 fold molar excess of this compound with a 1.2-fold molar excess of both EDC and NHS relative to the crosslinker.

-

Incubate the mixture at room temperature for 15-30 minutes in the dark to activate the carboxylic acid.

-

-

Conjugation Reaction:

-

Add the activated this compound solution to the protein solution. The final concentration of DMSO should be kept below 10% (v/v) to minimize protein denaturation.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

-

-

Purification:

-

Remove excess, unreacted crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer for the protein.

-

-

Characterization:

-

Determine the degree of labeling (molar ratio of crosslinker to protein) using MALDI-TOF mass spectrometry or by UV-Vis spectroscopy if the crosslinker has a distinct absorbance peak.

-

Protocol for Photo-Crosslinking of Protein Complexes

This protocol outlines the general procedure for photo-crosslinking a protein-N3-TFBA-O2Oc conjugate with its interacting partners.

Materials:

-

Purified protein-N3-TFBA-O2Oc conjugate

-

Interacting protein partners or cell lysate

-

Reaction buffer (amine-free, e.g., HEPES or PBS)

-

UV lamp with an emission maximum around 254-265 nm (e.g., a UV crosslinker instrument)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Incubation:

-

Mix the protein-N3-TFBA-O2Oc conjugate with the sample containing potential interacting partners in the reaction buffer.

-

Incubate for a sufficient time to allow for complex formation (e.g., 30-60 minutes at room temperature or 4°C).

-

-

UV Irradiation:

-

Place the sample in a UV-transparent vessel (e.g., quartz cuvette or on a petri dish on ice).

-

Irradiate the sample with UV light (254-265 nm) for 5-30 minutes. The optimal irradiation time should be determined empirically to maximize crosslinking while minimizing protein damage.

-

-

Quenching:

-

After irradiation, add a quenching solution (e.g., Tris buffer to a final concentration of 50-100 mM) to react with any remaining unreacted nitrene intermediates.

-

-

Analysis:

-

Analyze the crosslinked products by SDS-PAGE. Crosslinked complexes will appear as higher molecular weight bands.

-

For identification of interacting partners, the crosslinked bands can be excised from the gel and subjected to in-gel digestion followed by mass spectrometry analysis.

-

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for labeling the azide-containing crosslinked complexes with an alkyne-functionalized reporter.

Materials:

-

Azide-containing crosslinked sample

-

Alkyne-reporter (e.g., alkyne-biotin, alkyne-fluorophore)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Sodium ascorbate (B8700270)

-

Reaction buffer (e.g., PBS)

Procedure:

-

Prepare Reagents:

-

Prepare stock solutions of CuSO4 (e.g., 50 mM in water), THPTA (e.g., 250 mM in water), and sodium ascorbate (e.g., 500 mM in water, freshly prepared).

-

Dissolve the alkyne-reporter in a suitable solvent (e.g., DMSO).

-

-

Click Reaction:

-

To the crosslinked sample, add the alkyne-reporter to the desired final concentration (typically a molar excess).

-

Add CuSO4 and THPTA to final concentrations of approximately 1 mM and 5 mM, respectively.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of approximately 5 mM.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification and Analysis:

-

The labeled products can be purified by methods appropriate for the downstream application (e.g., affinity purification for biotin-tagged proteins).

-

Analyze the labeled products by SDS-PAGE with in-gel fluorescence scanning (for fluorescent tags) or by western blot (for biotin tags).

-

Applications and Case Studies

While specific published case studies detailing the use of this compound are emerging, the principles of its application are well-established through the extensive use of similar perfluorophenyl azide-based crosslinkers. These have been instrumental in:

-

Mapping Protein-Protein Interaction Networks: Identifying the components of large protein complexes and transient signaling interactions.

-

Validating Drug-Target Engagement: Covalently linking a small molecule drug candidate to its protein target within a cellular context.

-

Probing Binding Interfaces: In conjunction with mass spectrometry, identifying the specific amino acid residues involved in a protein-protein or protein-ligand interaction.

-

Creating Biofunctional Surfaces: Immobilizing proteins, antibodies, or enzymes onto biosensors, microarrays, or implantable devices while retaining their biological activity.

Conclusion

This compound represents a significant advancement in the field of chemical biology and materials science. Its trifunctional nature provides researchers with a versatile and powerful tool for investigating complex biological systems and for the rational design of novel biomaterials. The high photoreactivity of the PFPA group, coupled with the specificity of the carboxylic acid and azide functionalities, offers a robust platform for a wide range of applications, from fundamental research to applied drug discovery and diagnostics. As our understanding of the intricate networks of molecular interactions continues to grow, reagents like this compound will undoubtedly play a pivotal role in unraveling the complexities of the cell and in the development of next-generation technologies.

References

An In-depth Technical Guide to Aryl Azide Click Chemistry Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of aryl azide (B81097) chemistry, focusing on its application in photoaffinity labeling and bioorthogonal "click" chemistry. It is designed to serve as a technical resource for researchers aiming to identify and characterize the binding partners of small molecules, peptides, and other bioactive compounds.

Core Principles of Aryl Azide Chemistry

Aryl azides are versatile chemical tools in modern drug discovery and chemical biology. Their utility stems from two primary modes of reactivity: photoactivation to form highly reactive nitrenes for covalent cross-linking, and participation in bioorthogonal cycloaddition reactions.

Photoaffinity Labeling (PAL) with Aryl Azides

Photoaffinity labeling is a powerful technique used to covalently link a ligand (probe) to its biological target (e.g., a protein) through light-induced activation of a photoreactive group.[1] Aryl azides are among the most frequently used photoreactive moieties in PAL due to their relatively small size, ease of synthesis, and chemical stability.[2]

The process involves three key steps:

-

Binding: A photoaffinity probe, which consists of a ligand of interest derivatized with a chemically inert but photoreactive aryl azide group, is introduced to a biological system. The probe binds non-covalently to its specific target.[1]

-

Activation: Upon irradiation with UV light (typically 260-365 nm), the aryl azide group is converted into a highly reactive singlet nitrene intermediate, releasing nitrogen gas.[1][3] This singlet nitrene can then undergo intersystem crossing (ISC) to the more stable triplet nitrene.[4]

-

Covalent Cross-linking: The short-lived nitrene intermediate rapidly reacts with proximal amino acid residues at the binding site through C-H or N-H insertion, forming a stable covalent bond and permanently linking the probe to its target.[1] Alternatively, the singlet nitrene can undergo ring expansion to form a dehydroazepine, which can react with nucleophiles.[5][6]

This covalent capture enables the subsequent isolation, enrichment, and identification of the target protein, often by mass spectrometry.[7]

Diagram: General Mechanism of Aryl Azide Photoactivation

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Perfluorophenyl Azide (PFPA) Photochemistry

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the photochemical principles, applications, and experimental methodologies related to perfluorophenyl azides (PFPAs). PFPAs are versatile heterobifunctional coupling agents utilized extensively in surface functionalization, bioconjugation, and nanomaterial synthesis.[1][2] Their utility stems from the photo-activated reactivity of the azido (B1232118) group and the tunable chemistry of a secondary functional group.[2]

Introduction to Perfluorophenyl Azides

Perfluorophenyl azides (PFPAs) are a class of photoactive crosslinking agents that form stable covalent bonds upon activation with ultraviolet (UV) light.[3] A significant advantage of PFPAs over their non-fluorinated analogs is the photochemical behavior of the resulting nitrene. Upon photolysis, the PFPA molecule releases nitrogen gas to generate a highly reactive singlet perfluorophenyl nitrene. Unlike simple phenyl nitrenes, which rapidly undergo ring expansion to less reactive dehydroazepines, the perfluorinated singlet nitrene is significantly more stable.[4][5] This enhanced stability, attributed to the electron-withdrawing fluorine atoms, increases the nitrene's lifetime, allowing it to efficiently undergo desirable insertion and addition reactions.[5]

This key characteristic makes PFPAs highly effective for creating stable covalent linkages to a wide variety of materials, including those with unactivated C-H bonds, such as polymers, and biological molecules.[1][4] The coupling chemistry can be initiated by light, heat, or electrons, with light activation being a common method that can be completed in minutes.[2]

Core Photochemical Reaction Mechanism

The photochemistry of PFPA is centered on the generation of a highly reactive nitrene intermediate. The process can be summarized in the following steps:

-

Photoactivation: Exposure to UV light (typically in the 250-370 nm range) excites the azide (B81097) moiety.[6]

-

Nitrene Formation: The excited azide rapidly eliminates a molecule of dinitrogen (N₂) to form a singlet nitrene, a highly reactive electron-deficient species.

-

Covalent Reaction: The singlet nitrene can then react through several pathways to form a stable covalent bond:

-

C-H Bond Insertion: Direct insertion into aliphatic carbon-hydrogen bonds.

-

N-H Bond Insertion: Insertion into amine nitrogen-hydrogen bonds.

-

C=C Bond Addition: Addition across carbon-carbon double bonds to form aziridines.

-

-

Intersystem Crossing (ISC): The singlet nitrene can also undergo intersystem crossing to a more stable, but less reactive, triplet state. The triplet nitrene typically abstracts hydrogen atoms to form aniline-type products.[5]

The presence of fluorine atoms ortho to the azide group raises the energy barrier for the undesirable ring-expansion reaction, significantly increasing the lifetime of the reactive singlet nitrene and favoring the productive insertion pathways.[5]

Quantitative Data Summary

The efficiency of PFPA photochemistry can be quantified by product yields and reaction conditions. The following tables summarize key quantitative data reported in the literature.

Table 1: Photolysis Product Yields for Functionalized PFPAs

| Solvent/Reagent | Reaction Type | Product Yield | Reference |

|---|---|---|---|

| Cyclohexane | C-H Insertion | 57% | [4] |

| Diethylamine | N-H Insertion | 65% | [4] |

| Toluene (B28343) | C-H Insertion | Lower than above* |[4] |

*Photolysis of a nitro-substituted PFPA in toluene resulted in less C-H insertion and more aniline products compared to a non-nitro PFPA, suggesting the nitro group accelerates intersystem crossing to the triplet nitrene.[4]

Table 2: Surface Immobilization of Biomolecules

| Polymer Surface | Linker | Immobilized Protein | Amount Immobilized (ng/mm²) | Reference |

|---|---|---|---|---|

| Polystyrene | PFPA-NHS Ester | Horseradish Peroxidase (HRP) | 0.5 ± 0.1 | [7] |

| Poly(3-octylthiophene) | PFPA-NHS Ester | Horseradish Peroxidase (HRP) | 1.0 ± 0.2 | [7] |

| Polystyrene | PFPA-NHS Ester (long linker) | Horseradish Peroxidase (HRP) | 0.2 ± 0.1 | [7] |

| Poly(3-octylthiophene) | PFPA-NHS Ester (long linker) | Horseradish Peroxidase (HRP) | 0.3 ± 0.1 |[7] |

Table 3: Typical Photolysis Conditions for PFPA Crosslinking

| Application | UV Wavelength | Energy/Time | Notes | Reference |

|---|---|---|---|---|

| Polymer Film Crosslinking | 302 nm or 365 nm | 1 J/cm² for 10 min | Performed in a UV cross-linker chamber | [8] |

| Polyimide Photoresist | 350 nm | 30-35 mJ/cm² | For films several microns thick | [9] |

| General Photoactivation | 330-370 nm | Varies (minutes) | Long-wave UV is effective |[6] |

Key Applications & Workflows

PFPAs are broadly used as heterobifunctional coupling agents, containing both the photoactivatable azide and a second functional group (R) for tailored chemical reactions.[2] Two primary strategies are employed for their use in surface modification and bioconjugation.[1][5]

Approach 1: A molecule of interest is first derivatized with a PFPA reagent. The resulting conjugate is then attached to a substrate surface via photoactivation of the azide.[5] This is ideal for functionalizing materials that possess C-H, N-H, or C=C bonds.[5]

Approach 2: A substrate surface is first functionalized with a PFPA molecule that has a surface-reactive group (e.g., silane (B1218182) for oxides, thiol for gold). A second molecule is then covalently attached to the PFPA-modified surface via photo-insertion.[5] This creates a general platform for immobilizing a wide range of molecules.[5]

Applications in Drug Development and Bioconjugation

The ability of PFPAs to form robust covalent linkages under mild, light-induced conditions makes them valuable in drug development and biological research.[3] Fluorine substitution itself is a common strategy in medicinal chemistry to enhance properties like metabolic stability and binding affinity.[10][11]

Specific applications include:

-

Photoaffinity Labeling: Identifying binding partners and studying molecular interactions within biological systems.[4]

-

Immobilization of Biomolecules: Covalently attaching proteins, enzymes, or antibodies to surfaces for biosensors or diagnostic assays.[7]

-

Antibody-Drug Conjugate (ADC) Linkers: PFPAs can be incorporated into linkers used to attach cytotoxic drugs to antibodies.[12][13]

-

Crosslinking of Biologics: Stabilizing protein complexes or creating hydrogels for tissue engineering.[14]

Experimental Protocols

Protocol 1: General Synthesis of a p-Azidotetrafluorophenyl Compound

This protocol is based on the facile nucleophilic aromatic substitution of a commercially available pentafluorobenzene (B134492) derivative.[5]

Materials:

-

Pentafluorobenzene derivative (e.g., pentafluorobenzoic acid)

-

Sodium azide (NaN₃)

-

Solvent (e.g., Acetone, Dimethylformamide - DMF)

-

Stir plate and magnetic stir bar

-

Round-bottom flask with reflux condenser

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

Dissolve the pentafluorobenzene starting material in the chosen solvent in a round-bottom flask.

-

Add a molar excess (typically 1.5-3 equivalents) of sodium azide to the solution.

-

Heat the reaction mixture to reflux and stir for several hours (reaction progress can be monitored by TLC or LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Perform an aqueous workup by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase.

-

Purify the crude product using column chromatography to yield the final p-azidotetrafluorophenyl compound.

Protocol 2: Photochemical Immobilization of a Protein onto a Polymer Surface

This protocol describes the use of an N-hydroxysuccinimide (NHS) functionalized PFPA to first modify a polymer surface and then couple a primary amine-containing protein.[7]

Materials:

-

Polymer substrate (e.g., polystyrene thin film)

-

PFPA crosslinker with an NHS ester functional group (e.g., N-succinimidyl 4-azido-2,3,5,6-tetrafluorobenzoate)

-

Volatile organic solvent for spin-coating (e.g., acetone, chloroform)

-

UV light source (e.g., UV cross-linker or handheld lamp, 300-370 nm)

-

Protein solution in an appropriate buffer (amine-free, e.g., PBS, pH 7.4)

-

Wash buffers (e.g., PBS with Tween-20, deionized water)

Procedure:

-

Surface Preparation: Prepare a clean, dry polymer film or substrate.

-

PFPA Coating: Dissolve the PFPA-NHS reagent in a volatile solvent and spin-coat a thin layer onto the polymer surface. Allow the solvent to evaporate completely.

-

Photoactivation: Place the coated substrate under a UV lamp and irradiate for 5-15 minutes.[2][8] Ensure the sample is kept cool to prevent thermal damage, for example, by placing it on an ice pack.[6] This step covalently attaches the NHS ester to the polymer via C-H insertion.

-

Washing: Thoroughly wash the surface with the organic solvent used for coating, followed by deionized water, to remove any non-covalently bound PFPA reagent. Dry the surface under a stream of nitrogen.

-

Protein Coupling: Cover the functionalized surface with a solution of the desired protein (e.g., 1 mg/mL in PBS). Incubate at room temperature for 1-2 hours or at 4°C overnight to allow the NHS ester to react with primary amines on the protein.

-

Final Washing: Wash the surface extensively with a wash buffer (e.g., PBS with 0.05% Tween-20) and then deionized water to remove any non-specifically adsorbed protein.

-

Characterization: The immobilized protein can be quantified and characterized using methods such as enzyme activity assays (if applicable), X-ray photoelectron spectroscopy (XPS), or atomic force microscopy (AFM).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Perfluorophenyl azides: new applications in surface functionalization and nanomaterial synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Perfluorophenylazide Photochemistry for Modification of Materials [escholarship.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. N-hydroxysuccinimide ester functionalized perfluorophenyl azides as novel photoactive heterobifunctional cross-linking reagents. The covalent immobilization of biomolecules to polymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Evaluation of bis (perfluorophenyl azide)s as cross-linkers for a soluble polyimide - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mingdi Yan [sites.uml.edu]

- 13. Biopharma PEG Expands Monodispersed Azide-PEG Portfolio to Advance Bioconjugation and Drug Delivery Research [bio-itworld.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Click Chemistry with N3-TFBA-O2Oc: A Versatile Reagent for Bioconjugation and Target Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical biology and drug discovery, the ability to specifically and efficiently label and identify biomolecules is paramount. Click chemistry, a concept introduced by K.B. Sharpless, has revolutionized this field by providing a set of powerful, reliable, and selective reactions. Among the reagents enabling these transformations, N3-TFBA-O2Oc ({2-[2-(4-Azido-2,3,5,6-tetrafluorobenzoyl-amino) ethoxy]ethoxy}acetic acid) has emerged as a versatile tool. This technical guide provides a comprehensive overview of this compound, its applications in copper-catalyzed and strain-promoted click chemistry, and its utility as a photoaffinity labeling probe for target identification.

This compound is a unique reagent featuring a tetrafluorinated aryl azide (B81097). This moiety serves a dual purpose: it can participate in highly efficient cycloaddition reactions with alkynes, and it can be photoactivated to form a reactive nitrene for covalent crosslinking to nearby molecules.[1] These characteristics make this compound a valuable asset for researchers engaged in bioconjugation, proteomics, and drug target validation.

Core Concepts and Reactions

This compound is primarily utilized in two major types of click chemistry reactions, as well as in photoaffinity labeling.

1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is the cornerstone of click chemistry, involving the [3+2] cycloaddition between an azide and a terminal alkyne to form a stable 1,4-disubstituted-1,2,3-triazole. The reaction is characterized by its high yields, stereospecificity, and tolerance of a wide range of functional groups.[1] A copper(I) catalyst is essential for the reaction to proceed efficiently at room temperature.

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in living systems, SPAAC was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with an azide without the need for a metal catalyst.[1] The relief of ring strain provides the driving force for this bioorthogonal reaction.

3. Photoaffinity Labeling (PAL): The tetrafluorinated aryl azide group in this compound can be activated by UV light (typically around 258 nm) to generate a highly reactive nitrene intermediate.[1] This nitrene can then form a covalent bond with adjacent molecules, including the binding pockets of target proteins. This technique is invaluable for identifying the specific protein targets of small molecules.

Quantitative Data

While specific kinetic and yield data for this compound are not extensively published, data from structurally similar tetrafluoroaryl azide probes and general click chemistry literature provide valuable benchmarks.

Table 1: Comparison of CuAAC and SPAAC Reactions

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reactants | This compound + Terminal Alkyne | This compound + Strained Alkyne (e.g., DBCO, BCN) |

| Catalyst | Copper(I) | None |

| Typical Reaction Conditions | Aqueous buffers, room temperature | Aqueous buffers, room temperature |

| Biocompatibility | Limited by copper cytotoxicity | High, suitable for live-cell imaging |

Table 2: Representative Kinetic Data for SPAAC with Aryl Azides

| Strained Alkyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference Compound |

| DBCO | 0.34 | Azidolysine-containing peptide |

| BCN | 0.28 | Boc-protected azido (B1232118) amino acid |

Table 3: Photoaffinity Labeling Efficiency

| Photoprobe | Covalent Attachment Efficiency | Target Protein |

| Tetrafluoroaryl azide benzoyl thiophene | 20-30% | Estrogen Receptor |

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with an Alkyne-Labeled Protein

Materials:

-

This compound

-

Alkyne-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

-

Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

-

Amine-free buffer (e.g., phosphate (B84403) or HEPES buffer)

Procedure:

-

In a microcentrifuge tube, combine the alkyne-labeled protein and this compound in the amine-free buffer. A 2- to 10-fold molar excess of this compound over the protein is recommended.

-

Prepare the copper(I) catalyst by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let the mixture stand for 5 minutes at room temperature.

-

Add the copper(I)-THPTA complex to the protein-azide mixture. The final copper concentration should be in the range of 50-250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

-

The reaction progress can be monitored by techniques such as SDS-PAGE with fluorescent visualization (if the alkyne or azide is fluorescently tagged) or mass spectrometry.

-

Purify the resulting protein conjugate using size-exclusion chromatography or dialysis to remove excess reagents and catalyst.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound with a DBCO-Labeled Biomolecule

Materials:

-

This compound

-

DBCO-labeled biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

Procedure:

-

In a microcentrifuge tube, combine the DBCO-labeled biomolecule and this compound in the desired buffer. A 1.5- to 5-fold molar excess of this compound is typically used.

-

Gently mix the solution and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 12 hours depending on the concentration of the reactants.

-

Monitor the reaction progress using appropriate analytical techniques (e.g., HPLC, mass spectrometry, or fluorescence).

-

Purify the conjugate using standard methods such as chromatography or dialysis to remove unreacted starting materials.

Protocol 3: Photoaffinity Labeling and Target Identification using this compound

Materials:

-

This compound

-

Target protein or cell lysate

-

UV irradiation source (e.g., a hand-held UV lamp, λmax ≈ 258 nm)

-

Quartz cuvette or microplate

-

Click chemistry reagents for downstream processing (e.g., an alkyne-biotin tag for enrichment)

-

SDS-PAGE and Western blotting reagents or mass spectrometry equipment

Procedure:

-

Incubate the target protein or cell lysate with this compound in a suitable buffer. The concentration of this compound should be optimized based on the affinity for the target. Include a control sample without this compound.

-

Transfer the sample to a quartz cuvette or microplate.

-

Irradiate the sample with UV light for a predetermined time (e.g., 5-30 minutes) on ice to minimize heat-induced damage.

-

After irradiation, the covalently cross-linked protein-probe complexes can be further functionalized via the azide handle using click chemistry. For example, an alkyne-biotin tag can be attached using CuAAC or SPAAC.

-

Enrich the biotin-tagged proteins using streptavidin-coated beads.

-

Elute the enriched proteins and analyze them by SDS-PAGE followed by Western blotting with an antibody against the suspected target, or by mass spectrometry for unbiased target identification.

Visualizations

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Pathway.

Caption: Photoaffinity Labeling (PAL) Workflow for Target Identification.

Applications in Drug Development

The unique properties of this compound make it a powerful tool in various stages of drug development:

-

Target Identification and Validation: As demonstrated by its use in studying the estrogen receptor, this compound can be employed to identify the molecular targets of novel drug candidates discovered through phenotypic screening.[1]

-

Antibody-Drug Conjugates (ADCs): The click chemistry reactivity of this compound allows for the precise and stable conjugation of cytotoxic drugs to antibodies, a key step in the development of targeted cancer therapies.

-

Probe Development: this compound can be incorporated into more complex chemical probes to study enzyme activity, post-translational modifications, and other cellular processes.

-

Surface Functionalization: The ability of aryl azides to modify polymer surfaces upon photoactivation allows for the development of biocompatible coatings for medical devices and drug delivery vehicles.

Conclusion

This compound is a highly versatile and powerful reagent for researchers at the interface of chemistry and biology. Its ability to participate in both copper-catalyzed and strain-promoted click chemistry, combined with its utility as a photoaffinity labeling probe, provides a multifunctional tool for bioconjugation, target identification, and the development of novel therapeutics. This guide provides the foundational knowledge and protocols to effectively integrate this compound into a wide range of research applications.

References

N3-TFBA-O2Oc: A Technical Guide to Safety and Handling for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N3-TFBA-O2Oc, a photoactivatable crosslinking reagent. It is designed to furnish researchers, scientists, and drug development professionals with essential information regarding its safety, handling, and application in experimental settings. This document consolidates available data on its chemical and physical properties, safety and handling protocols, and a general framework for its use in photoaffinity labeling experiments.

Chemical and Physical Properties

This compound, with the systematic name 2-(2-(2-(4-Azido-2,3,5,6-tetrafluorobenzamido)ethoxy)ethoxy)acetic acid, is a heterobifunctional chemical tool.[1] It incorporates a perfluorophenyl azide (B81097) (PFPA) moiety, which serves as a photo-reactive group, and a carboxylic acid handle for further chemical modifications. The PFPA group, upon irradiation with UV light, forms a highly reactive nitrene intermediate capable of forming covalent bonds with nearby molecules, making it a valuable tool for photoaffinity labeling and surface functionalization.[2][3]

| Property | Value |

| CAS Number | 1993119-45-1 |

| Molecular Formula | C₁₃H₁₂F₄N₄O₅ |

| Molecular Weight | 380.25 g/mol |

| Appearance | Powder |

| Melting Point | 88-89 °C |

| Photoactivation Wavelength | 258-280 nm |

Safety and Handling

Comprehensive safety data for this compound is limited. The information presented here is a compilation from supplier safety information and general guidelines for handling azide-containing compounds. A full, specific Safety Data Sheet (SDS) should be consulted when available.

Hazard Identification

This compound is classified as a hazardous substance. The following table summarizes the known hazard classifications.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Self-reactive Type C | Flame | Danger | H242: Heating may cause a fire. |

| Skin Irritation Category 2 | Exclamation Mark | Danger | H315: Causes skin irritation. |

| Eye Irritation Category 2 | Exclamation Mark | Danger | H319: Causes serious eye irritation. |

Precautionary Measures and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

| Precautionary Code | Statement |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P235 | Keep cool. |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P370 + P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. |

| P403 | Store in a well-ventilated place. |

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. Ensure full skin coverage.

-

Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.

Storage and Stability

Proper storage is crucial to maintain the integrity and safety of this compound.

-

Temperature: Store at 2-8°C.

-

Light: Protect from light, as the azide group is light-sensitive.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and metals, as azides can form explosive compounds.[4]

-

Solvents: Do not use halogenated solvents like dichloromethane (B109758) or chloroform, as they can form extremely unstable di- and tri-azidomethane.[5]

Disposal

Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain, as azides can react with lead and copper plumbing to form explosive metal azides.[6] Waste streams containing azides should be collected separately.[4]

Experimental Protocols: A General Guide to Photoaffinity Labeling

General Workflow

The overall process involves treating a biological sample with this compound, initiating covalent crosslinking via UV irradiation, and subsequently identifying the labeled biomolecules.

References

- 1. Issuu [issuu.com]

- 2. PEGylation 2024 by Iris Biotech GmbH - Issuu [issuu.com]

- 3. Perfluorophenyl azides: new applications in surface functionalization and nanomaterial synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. safety.pitt.edu [safety.pitt.edu]

- 5. ucd.ie [ucd.ie]

- 6. chemistry.unm.edu [chemistry.unm.edu]

- 7. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

N3-TFBA-O2Oc: A Technical Guide to Solubility and Stability for Researchers

For Researchers, Scientists, and Drug Development Professionals